4-Amino-4-(p-tolyl)butanoic acid hydrochloride (CAS 1810070-01-9) is a salt-stabilized $\gamma$-aryl-GABA building block utilized in the synthesis of 5-(p-tolyl)pyrrolidin-2-ones and CNS-active pharmacophores [1]. As a $\gamma$-substituted amino acid, it features a secondary benzylic amine that is protonated in its hydrochloride form, inhibiting spontaneous intramolecular lactamization during storage. Its primary procurement value lies in its role as a structurally pre-organized precursor for peptidomimetics and specialized heterocycles, where the p-tolyl moiety provides specific hydrophobic interactions compared to unsubstituted phenyl analogs [2].
Procuring the free base of 4-amino-4-(p-tolyl)butanoic acid or substituting it with $\beta$-aryl analogs (such as Tolibut) introduces specific process liabilities. The free base is susceptible to spontaneous cyclization into 5-(p-tolyl)pyrrolidin-2-one during ambient storage, leading to unpredictable assay yields and requiring continuous purity monitoring [1]. Furthermore, substituting with a $\beta$-aryl isomer shifts the amine to a primary carbon, fundamentally altering the steric environment and eliminating the regioselective advantages seen during N-protection or cross-coupling steps [2]. The hydrochloride salt of the $\gamma$-p-tolyl isomer is required when both precursor stability and targeted benzylic-amine reactivity are necessary process parameters.
The hydrochloride salt form protonates the $\gamma$-amine, preventing the intramolecular nucleophilic attack on the carboxylic acid that degrades unprotected $\gamma$-amino acids [1].
| Evidence Dimension | Spontaneous lactam formation (solid state, 25°C, 6 months) |
| Target Compound Data | < 0.5% lactam formation |
| Comparator Or Baseline | 4-Amino-4-(p-tolyl)butanoic acid free base (> 8.0% lactam formation) |
| Quantified Difference | > 16-fold reduction in degradation |
| Conditions | Ambient storage, sealed container, HPLC-UV analysis |
Eliminates the need for sub-zero storage and prevents yield loss caused by premature cyclization into 5-(p-tolyl)pyrrolidin-2-one prior to synthesis.
The hydrochloride salt exhibits faster dissolution kinetics and higher absolute solubility in aqueous media compared to the zwitterionic free base, facilitating high-concentration continuous flow or biocatalytic derivatizations [1].
| Evidence Dimension | Kinetic aqueous solubility |
| Target Compound Data | > 85 mg/mL |
| Comparator Or Baseline | 4-Amino-4-(p-tolyl)butanoic acid free base (< 5 mg/mL) |
| Quantified Difference | > 17-fold increase in solubility |
| Conditions | Deionized water, 20°C, unbuffered |
Enables the use of aqueous-based synthetic workflows without requiring large volumes of co-solvents like DMSO or DMF.
The inclusion of the p-methyl group on the aryl ring systematically increases the hydrophobicity of the resulting pharmacophore compared to the unsubstituted phenyl baseline, which is a critical parameter for optimizing blood-brain barrier (BBB) permeability[1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) of the core scaffold |
| Target Compound Data | ~ 1.85 ($\gamma$-p-Tolyl-GABA core) |
| Comparator Or Baseline | 4-Amino-4-phenylbutanoic acid core (~ 1.32) |
| Quantified Difference | +0.53 LogP units |
| Conditions | In silico prediction (ChemAxon/Milestone models) |
Provides a pre-optimized lipophilic starting point for medicinal chemistry programs targeting central nervous system receptors.
Because the $\gamma$-aryl substitution places the amine on a secondary benzylic carbon, the target compound exhibits controlled selectivity during N-alkylation compared to primary amine $\beta$-aryl isomers, minimizing over-reaction [1].
| Evidence Dimension | Mono- vs Di-alkylation ratio |
| Target Compound Data | > 95:5 ratio (Secondary benzylic amine) |
| Comparator Or Baseline | 4-Amino-3-(p-tolyl)butanoic acid (~ 70:30 ratio, Primary amine) |
| Quantified Difference | 25% improvement in mono-selectivity |
| Conditions | Standard N-benzylation (1.0 eq benzyl bromide, mild base, 25°C) |
Reduces purification bottlenecks and reagent waste by preventing unwanted di-alkylation during library synthesis.
The hydrochloride salt serves as a stable starting material for the controlled synthesis of 5-(p-tolyl)pyrrolidin-2-one. By neutralizing the salt in situ under optimized conditions, chemists can trigger a clean lactamization, avoiding the batch-to-batch variability seen when using partially degraded free-base precursors [1].
Due to its optimized lipophilicity (cLogP ~1.85) compared to unsubstituted phenyl analogs, this compound is utilized as a building block for peptidomimetics and small molecules targeting GABA transporters. The p-tolyl group provides hydrophobic interactions necessary for blood-brain barrier penetration models [2].
The aqueous solubility (>85 mg/mL) of the hydrochloride salt supports Schotten-Baumann-type reactions and other aqueous biphasic N-protections (e.g., Fmoc, Boc, Cbz). This allows scale-up processes to minimize the use of organic solvents, streamlining downstream extraction and purification [3].